4-methoxy-N-[(2Z)-3-[(4-methoxynaphthalen-1-yl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-sulfonamide
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Overview
Description
4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring and naphthalene sulfonamide groups, making it a candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and STAT3 phosphorylation.
Biological Studies: Used in studies to understand its interaction with various biological targets, including proteins and enzymes.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets. It inhibits tubulin polymerization by competitively binding to the colchicine binding site, preventing the formation of microtubules . Additionally, it inhibits STAT3 phosphorylation, which is crucial for the activation of various oncogenic pathways .
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-N-(1-NAPHTHYL)BENZENESULFONAMIDE: Similar structure but lacks the thiazole ring.
2,4-DISUBSTITUTED THIAZOLES: These compounds share the thiazole ring but have different substituents, leading to varied biological activities.
Uniqueness
4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE is unique due to its dual-target inhibition of tubulin and STAT3, making it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C25H20N2O6S3 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(NZ)-4-methoxy-N-[3-(4-methoxynaphthalen-1-yl)sulfonyl-1,3-thiazol-2-ylidene]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C25H20N2O6S3/c1-32-21-11-13-23(19-9-5-3-7-17(19)21)35(28,29)26-25-27(15-16-34-25)36(30,31)24-14-12-22(33-2)18-8-4-6-10-20(18)24/h3-16H,1-2H3/b26-25- |
InChI Key |
VUABKPXSVQHADR-QPLCGJKRSA-N |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)/N=C\3/N(C=CS3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N=C3N(C=CS3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC |
Origin of Product |
United States |
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